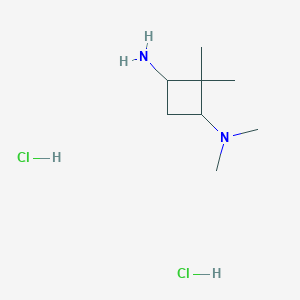

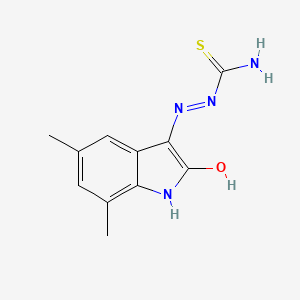

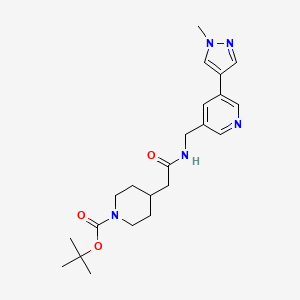

![molecular formula C20H20ClN7O B2360739 N-(1-(1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)-3-メチル-1H-ピラゾール-5-イル)ピバルアミド CAS No. 1007008-31-2](/img/structure/B2360739.png)

N-(1-(1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)-3-メチル-1H-ピラゾール-5-イル)ピバルアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide is a useful research compound. Its molecular formula is C20H20ClN7O and its molecular weight is 409.88. The purity is usually 95%.

BenchChem offers high-quality N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Aktキナーゼ阻害

構造式から誘導された化合物AZD5363は、Aktキナーゼの強力な阻害剤です。Akt(プロテインキナーゼBとしても知られています)は、細胞生存、増殖、および代謝において重要な役割を果たしています。AZD5363は、がん治療における治療の可能性について調査されています。 Aktリン酸化を効果的に阻害し、細胞の増殖と生存に下流の影響を与えます .

乳がん治療

AZD5363は、乳がんの潜在的な治療薬として前臨床試験で有望な結果を示しています。異種移植モデルでは、AZD5363の経口投与により腫瘍の増殖が抑制されました。 この効果は、Aktキナーゼ阻害活性によるもので、がん細胞のシグナル伝達経路を阻害します .

薬物動態および代謝

AZD5363は、良好な薬物代謝および薬物動態特性を示します。経口バイオアベイラビリティが高いため、投与が容易であり、前臨床試験で良好なDMPK特性を示しています。 これらの特性は、効果的な治療薬の開発に不可欠です .

選択的なAGCキナーゼ阻害

AZD5363は、密接に関連するAGCキナーゼROCK(Rho関連タンパク質キナーゼ)に対して高い選択性を示します。 この選択性は、標的外効果を最小限に抑え、化合物の安全性プロファイルを向上させる上で有利です .

hERG親和性の低下

一部のキナーゼ阻害剤とは異なり、AZD5363はhERGチャネルに対する親和性が低下しています。この特性は、hERGチャネル阻害が心臓性不整脈を引き起こす可能性があるため、重要です。 化合物の選択性プロファイルは、安全性と忍容性に貢献します .

バイオマーカーモジュレーション

AZD5363は、in vivoでAktおよび下流のバイオマーカーのリン酸化を効果的に調節します。 このモジュレーションは、細胞のシグナル伝達経路への影響を反映しており、標的療法としての可能性を強調しています .

要約すると、N-(1-(1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)-3-メチル-1H-ピラゾール-5-イル)ピバルアミド(AZD5363)は、特に乳がんにおいて、がん治療に適用可能な、経口バイオアベイラビリティの高いAktキナーゼ阻害剤として有望です。 良好な薬物動態、選択性、およびバイオマーカーモジュレーションにより、さらなる臨床調査の対象として注目されています . さらに詳しい情報が必要な場合やご質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

This compound acts as an ATP-competitive inhibitor of Akt kinases . It binds to the ATP-binding site of the kinase, preventing the phosphorylation of Akt and downstream biomarkers . This inhibition disrupts the normal functioning of the Akt pathway, leading to various cellular effects .

Biochemical Pathways

The Akt pathway is a key signal transduction pathway that regulates cell survival and metabolism. When this compound inhibits Akt kinases, it affects the downstream signaling of this pathway . This can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .

Result of Action

The inhibition of Akt kinases by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This has been demonstrated in a breast cancer xenograft model, where the compound inhibited tumor growth .

特性

IUPAC Name |

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN7O/c1-12-9-16(25-19(29)20(2,3)4)28(26-12)18-15-10-24-27(17(15)22-11-23-18)14-7-5-13(21)6-8-14/h5-11H,1-4H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJZBMDLLGQANU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

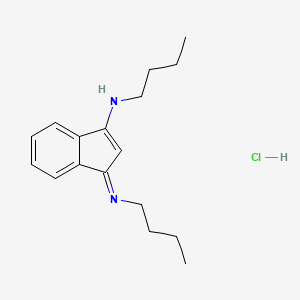

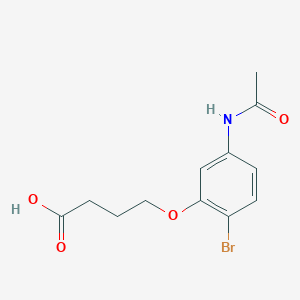

![2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE](/img/structure/B2360661.png)

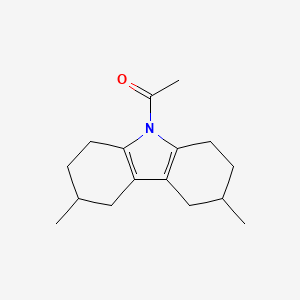

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2360664.png)

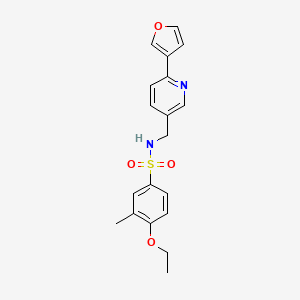

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)

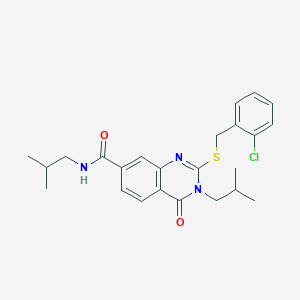

![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)